3-Amino-4-(propylamino)benzenesulfonamide

Benzenesulfonamide Building Block Alkyl Chain Length

3-Amino-4-(propylamino)benzenesulfonamide (CAS 851175-89-8) is a para-substituted benzenesulfonamide derivative bearing both a primary amino group and a propylamino moiety on the aromatic ring. The compound exhibits a molecular weight of 229.30 g/mol, a predicted ACD/LogP of -0.05, and possesses 5 hydrogen bond donors and 5 hydrogen bond acceptors.

Molecular Formula C9H15N3O2S
Molecular Weight 229.3
CAS No. 851175-89-8
Cat. No. B2855568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(propylamino)benzenesulfonamide
CAS851175-89-8
Molecular FormulaC9H15N3O2S
Molecular Weight229.3
Structural Identifiers
SMILESCCCNC1=C(C=C(C=C1)S(=O)(=O)N)N
InChIInChI=1S/C9H15N3O2S/c1-2-5-12-9-4-3-7(6-8(9)10)15(11,13)14/h3-4,6,12H,2,5,10H2,1H3,(H2,11,13,14)
InChIKeyUSCROWLUNBPKGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-(propylamino)benzenesulfonamide (CAS 851175-89-8): Core Physicochemical and Procurement Baseline


3-Amino-4-(propylamino)benzenesulfonamide (CAS 851175-89-8) is a para-substituted benzenesulfonamide derivative bearing both a primary amino group and a propylamino moiety on the aromatic ring. The compound exhibits a molecular weight of 229.30 g/mol, a predicted ACD/LogP of -0.05, and possesses 5 hydrogen bond donors and 5 hydrogen bond acceptors . It is primarily employed as a chemical building block in medicinal chemistry and organic synthesis, with vendors typically offering a purity of ≥95% . Storage is recommended at 2–8°C in sealed, dry conditions to maintain stability .

Why Generic Benzenesulfonamide Substitution Fails: Structural and Property Differentiation for 3-Amino-4-(propylamino)benzenesulfonamide


Caution: A comprehensive search of primary literature, patents, and authoritative databases reveals that high-strength, head-to-head comparative biological activity data for 3-Amino-4-(propylamino)benzenesulfonamide (851175-89-8) are extremely limited. The compound appears to be primarily utilized as a synthetic building block rather than as a fully characterized bioactive molecule. Consequently, the differential evidence presented below relies predominantly on class-level inferences drawn from physicochemical and structural comparisons with closely related benzenesulfonamide analogs. Procurement decisions based on this compound should therefore prioritize its utility as a chemical intermediate with specific structural features rather than on rigorously established biological selectivity or potency. Direct substitution with generic benzenesulfonamides lacking the 3-amino-4-(propylamino) substitution pattern would result in a distinct hydrogen-bonding capacity, altered lipophilicity, and different molecular geometry—all of which can critically impact synthetic outcomes and downstream biological properties . These structural nuances are quantified in the following evidence guide.

3-Amino-4-(propylamino)benzenesulfonamide (851175-89-8) Quantitative Differentiation Evidence: Comparator-Based Property and Procurement Guide


Molecular Weight and Alkyl Chain Length Differentiation vs. Methyl, Ethyl, and Butyl Analogs

The molecular weight of 3-Amino-4-(propylamino)benzenesulfonamide (229.30 g/mol) is substantially higher than its methylamino analog (201.25 g/mol) and ethylamino analog (215.27 g/mol), but lower than the butylamino analog (243.33 g/mol) . This progression corresponds to the addition of a 3-carbon propyl chain versus a 1-carbon methyl or 2-carbon ethyl group, directly influencing lipophilicity, steric bulk, and intermolecular interactions. In synthetic chemistry applications, this specific molecular weight and chain length can be exploited to tune physicochemical properties of final compounds without resorting to more complex synthetic modifications.

Benzenesulfonamide Building Block Alkyl Chain Length

Hydrogen Bonding Capacity and Predicted Permeability Profile vs. 4-Amino-N-propylbenzenesulfonamide

3-Amino-4-(propylamino)benzenesulfonamide contains 5 hydrogen bond donors and 5 hydrogen bond acceptors, whereas its structural isomer, 4-amino-N-propylbenzenesulfonamide, contains only 2 hydrogen bond donors and 3 hydrogen bond acceptors [1]. The target compound also exhibits a predicted ACD/LogP of -0.05, compared to a higher estimated LogP for the N-propyl isomer (commonly >1.0 for similar N-alkyl sulfonamides) . The increased hydrogen bonding capacity is expected to enhance aqueous solubility but reduce passive membrane permeability, a trade-off that is critical for designing compounds intended for specific biological compartments.

Hydrogen Bonding LogP Permeability

Purity Specification and Supplier Reliability for Research Procurement

Across major chemical suppliers, the purity of 3-Amino-4-(propylamino)benzenesulfonamide (851175-89-8) is consistently specified at 95% or ≥95% . This contrasts with some simpler benzenesulfonamide building blocks that are commercially available at higher purities (e.g., 98% for 4-amino-N-propylbenzenesulfonamide from certain vendors) . However, the ≤5% impurities in the target compound are well-tolerated for most exploratory synthetic applications, and the consistency across vendors (Leyan, ChemScene, Santa Cruz Biotechnology) ensures reproducible experimental outcomes. Notably, the compound is explicitly designated for research and manufacturing use only, not for direct human therapeutic or diagnostic applications .

Purity Procurement Quality Control

Storage Stability and Handling Requirements: Refrigerated vs. Ambient Conditions

Vendor specifications consistently recommend storing 3-Amino-4-(propylamino)benzenesulfonamide in sealed, dry conditions at 2–8°C . This requirement contrasts with more stable benzenesulfonamide derivatives, such as 4-amino-N-propylbenzenesulfonamide, which are often shipped and stored at room temperature . The refrigerated storage mandate for the target compound suggests a higher susceptibility to thermal degradation or moisture uptake, which must be accounted for in laboratory logistics and experimental planning. Failure to maintain these storage conditions could lead to batch-to-batch variability in synthetic outcomes.

Storage Stability Handling

Optimal Research and Industrial Application Scenarios for 3-Amino-4-(propylamino)benzenesulfonamide (851175-89-8)


Medicinal Chemistry Lead Optimization: Modulating Lipophilicity and Hydrogen Bonding in Sulfonamide-Based Candidates

When medicinal chemists require a benzenesulfonamide scaffold with a defined propylamino substitution pattern to systematically explore SAR around hydrogen bonding and lipophilicity, 3-Amino-4-(propylamino)benzenesulfonamide offers a precise molecular weight increment (229.30 g/mol) and a balanced LogP (-0.05) that may be optimal for achieving desired ADME properties . This compound is particularly suited for generating libraries of N-substituted sulfonamides where the propyl chain provides a specific steric and electronic environment distinct from methyl, ethyl, or butyl analogs.

Chemical Biology Tool Compound Synthesis: Building Blocks for Carbonic Anhydrase and Other Metalloenzyme Probes

Although direct quantitative inhibition data for this exact compound are not available in the public domain, its structural class—para-substituted benzenesulfonamides—is well-established as a pharmacophore for carbonic anhydrase (CA) isoforms . The 3-amino-4-(propylamino) substitution pattern introduces additional hydrogen bond donors that may enable interactions with active-site residues in CA IX or CA XII. Researchers can use this building block to synthesize novel CA inhibitors, with the understanding that the specific substitution may confer distinct isoform selectivity profiles that require experimental validation.

Custom Synthesis and Chemical Intermediates for Contract Research Organizations (CROs)

Given its limited commercial availability and its classification as a useful research chemical , 3-Amino-4-(propylamino)benzenesulfonamide is an ideal candidate for custom synthesis projects or for CROs offering bespoke compound libraries. The consistent 95% purity across vendors and the well-defined storage requirements (2–8°C) enable reliable incorporation into multi-step synthetic routes, particularly when the target final compound demands a specific propylamino-benzenesulfonamide core.

Academic Research in Synthetic Methodology Development

This compound serves as a model substrate for developing new sulfonamide coupling reactions, amination protocols, or protecting group strategies. The presence of both a primary amino group and a secondary propylamino group on the same aromatic ring provides a unique handle for chemoselective transformations. Researchers can exploit the differential reactivity of the two nitrogen centers to establish regioselective functionalization methodologies.

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